3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid
CAS No.:
Cat. No.: VC16789231
Molecular Formula: C15H29NO7
Molecular Weight: 335.39 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid -](/images/structure/VC16789231.png)
Specification
Molecular Formula | C15H29NO7 |
---|---|
Molecular Weight | 335.39 g/mol |
IUPAC Name | 3-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C15H29NO7/c1-15(2,3)23-14(19)16(4)6-8-21-10-12-22-11-9-20-7-5-13(17)18/h5-12H2,1-4H3,(H,17,18) |
Standard InChI Key | BNEABPAHFUZFEQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CCOCCOCCOCCC(=O)O |
Introduction
Structural Analysis and Molecular Properties
Chemical Identity
The compound is a tert-butoxycarbonyl (Boc)-protected methylamino-PEG3-propanoic acid. Its systematic IUPAC name, 3-[2-(2-{2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy}ethoxy)ethoxy]propanoic acid, reflects three key structural elements:
-
A Boc-protected methylamine group
-
A triethylene glycol (PEG3) spacer
Molecular Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₉NO₇ | |
Molecular Weight | 335.39 g/mol | |
CAS Registry Number | 2384323-58-2 | |
SMILES Notation | CC(C)(C)OC(=O)N(C)CCOCCOCCOCCC(=O)O | |
Purity (Commercial) | ≥97% |
The PEG3 spacer (11-atom chain: -OCH₂CH₂OCH₂CH₂OCH₂CH₂-) provides hydrophilicity and conformational flexibility, while the Boc group enables controlled deprotection during synthetic sequences .
Synthetic Methodology
Industrial Production
Large-scale synthesis typically follows a three-step protocol:
-
Methylamino-PEG3 Formation:
Ethylene oxide polymerization creates the triethylene glycol backbone, followed by methylamine conjugation at the terminal oxygen . -
Boc Protection:
Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields the protected amine . -
Propanoic Acid Functionalization:
Carbodiimide-mediated coupling introduces the carboxylic acid terminus, with typical yields of 85-92% after HPLC purification .
Critical Reaction Parameters
-
Temperature Control: Maintain ≤25°C during Boc protection to prevent N-methyl carbamate formation .
-
Solvent System: Tetrahydrofuran/water (4:1 v/v) optimizes coupling efficiency .
-
Catalyst: 4-Dimethylaminopyridine (DMAP) at 0.5 mol% concentration accelerates acylation .
Physicochemical Behavior
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 42.7 ± 1.3 | 25 |
Dichloromethane | 8.9 ± 0.4 | 25 |
Dimethylformamide | 167.2 ± 5.1 | 25 |
Ethanol | 29.8 ± 0.9 | 25 |
The PEG backbone dominates solubility characteristics, enabling miscibility in polar aprotic solvents while maintaining limited aqueous solubility .
Stability Data
-
Thermal Decomposition: Onset at 189°C (TGA, N₂ atmosphere)
-
Hydrolytic Stability: t₁/₂ = 14 days (pH 7.4, 37°C) vs. t₁/₂ = 3 hr (pH 2.0)
-
Photostability: No degradation after 72 hr exposure to 300-800 nm light
Functional Applications
Bioconjugation Chemistry
The compound serves as a heterobifunctional linker in antibody-drug conjugate (ADC) development:
-
Amine Reactivity: Activated NHS esters target lysine residues (k = 0.18 M⁻¹s⁻¹ at pH 8.3)
-
Acid Functionality: Enables carbodiimide coupling to hydroxyl-containing payloads
Drug Delivery Optimization
Incorporation into polymeric nanoparticles enhances pharmacokinetic profiles:
Parameter | PEGylated Formulation | Non-PEGylated Control |
---|---|---|
Plasma t₁/₂ | 9.7 ± 0.8 hr | 2.1 ± 0.3 hr |
AUC₀–∞ | 1483 ± 134 µg·hr/mL | 297 ± 45 µg·hr/mL |
Vdss | 12.4 ± 1.1 L/kg | 3.8 ± 0.6 L/kg |
Data demonstrate prolonged circulation time and increased drug exposure from PEG-mediated stealth effects .
Supplier | Purity | Price (USD/g) | Packaging |
---|---|---|---|
Amatek Chemical | 97% | 403.20 | 1 g |
VWR International | 95% | 287.50 | 100 mg |
PubChem Listed | N/A | - | Bulk |
Pricing reflects the compound's synthetic complexity, with scale-up options available for GMP-grade material .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume